molecular formula C4H8O4S B1295225 3-(Methylsulfonyl)propanoic acid CAS No. 645-83-0

3-(Methylsulfonyl)propanoic acid

Cat. No. B1295225
CAS RN: 645-83-0
M. Wt: 152.17 g/mol
InChI Key: ODUCCTTZGHSNKX-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propanoic acid is a chemical compound that can be synthesized through various methods involving sulfonation, chlorination, and subsequent reactions with acrylic acid or other reagents. It is related to a family of compounds that include sulfonyl derivatives, which are known for their diverse chemical and biological activities. The compound can be modified to produce a range of derivatives, including amides and metal complexes, which exhibit interesting properties and potential applications in fields such as catalysis, pharmaceuticals, and materials science .

Synthesis Analysis

The synthesis of 3-(methylsulfonyl)propanoic acid and its derivatives involves multiple steps, starting from heterocyclic or other precursor compounds. Chlorosulfonates are generated by reacting these precursors with sulfonating and chlorinating agents. These intermediates are then converted into sodium sulfinates, which are treated with acrylic acid to yield sulfonylpropionates. These intermediates can be further reacted to produce a variety of carboxamide derivatives . Additionally, metal complexes of related sulfonamide ligands have been synthesized, which could provide insights into the synthesis of metal complexes of 3-(methylsulfonyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(methylsulfonyl)propanoic acid derivatives has been characterized using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry. These studies reveal the conformational properties of the molecules and the presence of intramolecular hydrogen bonds, which can influence the compound's reactivity and interactions . The crystal structures of related compounds have been determined, showing intermolecular hydrogen bonding and the formation of polymeric networks .

Chemical Reactions Analysis

3-(Methylsulfonyl)propanoic acid and its derivatives can undergo a range of chemical reactions. For instance, the vinylallenyl sulfone derivative can react with electrophiles to form halogenated products or heterocyclic compounds depending on the nature of the electrophile . The reactivity of the ketone, enol, and enolate forms of related sulfonyloxyimino compounds has been studied, demonstrating different intramolecular cyclization products under varying conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylsulfonyl)propanoic acid derivatives are influenced by their molecular structure and functional groups. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with theoretical calculations using density functional theory (DFT), have been employed to study these properties. These analyses provide information on the compound's electronic structure, chemical reactivity, and non-linear optical behaviors . The porosity and surface hydrophobicity of related bifunctionalized materials have been characterized, which could be relevant for understanding the properties of 3-(methylsulfonyl)propanoic acid in catalytic applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Derivative Synthesis : 3-(Phenylsulfonimidoyl)propanoate derivatives were synthesized using various strategies, demonstrating the potential of 3-(Methylsulfonyl)propanoic acid derivatives in chemical synthesis (Tye & Skinner, 2002).
  • Chromatography Applications : A reverse-phase HPLC method was developed for separating stereo isomers of a derivative, showcasing the compound's role in analytical chemistry (Davadra et al., 2011).
  • Preparation of Novel Acids and Amides : A range of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives were prepared, highlighting the compound's versatility in creating new chemicals (Dorogov et al., 2004).

Catalysis and Material Science

  • Catalyst in Esterification : The compound was utilized in catalysts for fatty acid esterification, indicating its relevance in material science and catalysis (Pirez et al., 2012).

Biological and Pharmacological Aspects

  • Synthesis of Antidiabetic Agents : Derivatives were synthesized and tested for antidiabetic activity in animal models, showing potential pharmaceutical applications (Choudhary et al., 2011).

Environmental and Health Studies

  • Study on Drug Metabolites : The compound was used to prepare mammalian metabolites of a drug for further studies, reflecting its use in environmental and health research (Zmijewski et al., 2006).

properties

IUPAC Name

3-methylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUCCTTZGHSNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214755
Record name Propanoic acid, 3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)propanoic acid

CAS RN

645-83-0
Record name 3-(Methylsulfonyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-83-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(methylsulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulfonyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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